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3-Epi-3-hydroxymugineic acid -

3-Epi-3-hydroxymugineic acid

Catalog Number: EVT-1582457
CAS Number:
Molecular Formula: C12H20N2O9
Molecular Weight: 336.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-epi-3-hydroxymugineic acid is a tricarboxylic acid. It derives from a mugineic acid. It is a conjugate acid of a 3-epi-3-hydroxymugineate(2-).
Overview

3-Epi-3-hydroxymugineic acid is a member of the mugineic acid family, which are phytosiderophores secreted by graminaceous plants to acquire iron from the soil. This compound plays a significant role in plant physiology, particularly under iron-deficient conditions, by facilitating the chelation and uptake of iron. The structural distinction of 3-epi-3-hydroxymugineic acid lies in its stereochemistry, specifically at the C-3 position, which differentiates it from its isomer, 3-hydroxymugineic acid.

Source and Classification

3-Epi-3-hydroxymugineic acid is primarily derived from plants, particularly those in the Poaceae family (grasses). It is classified as a tricarboxylic acid and is functionally related to mugineic acid, which is known for its role in iron mobilization. The compound acts as a chelator, binding iron ions and enhancing their bioavailability for plant uptake.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-epi-3-hydroxymugineic acid can be achieved through various chemical methods. One notable approach involves the total synthesis of phytosiderophores using specific starting materials that undergo multiple reaction steps including hydroxylation and stereochemical modifications. For instance, high-resolution nuclear magnetic resonance spectroscopy has been employed to analyze the structure of synthesized compounds, confirming the successful production of 3-epi-3-hydroxymugineic acid alongside other phytosiderophores .

Synthesis Steps

  1. Starting Materials: Common precursors include amino acids or derivatives that can be modified to introduce hydroxyl groups.
  2. Hydroxylation: Specific enzymes or chemical reagents facilitate the introduction of hydroxyl groups at designated positions.
  3. Stereochemical Control: Techniques such as chiral resolution may be utilized to ensure the correct stereochemistry at the C-3 position.
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-epi-3-hydroxymugineic acid is C12H20N2O9C_{12}H_{20}N_{2}O_{9}. The compound features three carboxylic acid groups, which are responsible for its chelating properties. Its structural configuration is characterized by the presence of a hydroxyl group at the C-3 position, which distinguishes it from other related compounds.

Chemical Reactions Analysis

Reactions and Technical Details

3-Epi-3-hydroxymugineic acid participates in various chemical reactions typical for tricarboxylic acids, including:

  • Chelation Reactions: The carboxylic groups can form stable complexes with metal ions such as iron(III), enhancing solubility and availability.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield smaller organic acids.

These reactions are critical for understanding how this compound functions in biological systems, particularly in iron acquisition by plants.

Mechanism of Action

Process and Data

The mechanism by which 3-epi-3-hydroxymugineic acid aids in iron uptake involves:

  1. Secretion: Graminaceous plants secrete this compound into the rhizosphere under iron-deficient conditions.
  2. Iron Chelation: The compound binds to ferric ions (Fe³⁺), forming soluble complexes that plants can absorb through their root systems.
  3. Transport into Cells: Once bound to iron, the complex is taken up by specific transporters located on root cell membranes.

This process significantly enhances the efficiency of iron acquisition from soil, especially in alkaline conditions where iron solubility is low .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow crystalline solid.
  • Solubility: Highly soluble in water due to its polar carboxylic groups.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels but is most effective in acidic environments where iron solubility increases.
  • Reactivity: Reacts readily with metal ions to form chelates.

Relevant data indicate that the compound's stability and reactivity are crucial for its role in plant nutrition and soil chemistry.

Applications

Scientific Uses

3-Epi-3-hydroxymugineic acid has several applications in scientific research:

  • Agricultural Science: Used to study plant responses to iron deficiency and develop strategies for enhancing crop yields in low-iron soils.
  • Biochemistry: Serves as a model compound for investigating phytosiderophore functions and their interactions with metal ions.
  • Environmental Science: Assists in understanding nutrient cycling in ecosystems where graminaceous plants dominate.
Biosynthesis Pathways of 3-Epi-3-hydroxymugineic Acid

Enzymatic Mechanisms in Mugineic Acid Family Biosynthesis

The biosynthesis of 3-Epi-3-hydroxymugineic acid (epiHDMA) is an integral branch of the mugineic acid family phytosiderophore (MAs) pathway, originating from L-methionine via nicotianamine (NA). The core enzymatic cascade involves three highly conserved reactions: S-adenosylmethionine (SAM) polymerization by nicotianamine synthase (NAS) to form NA; transamination by nicotianamine aminotransferase (NAAT) generating 3''-keto intermediates; and reduction by deoxymugineic acid synthase (DMAS) yielding 2’-deoxymugineic acid (DMA). DMA serves as the direct precursor for epiHDMA biosynthesis [4] [8]. The final steps require dioxygenase-mediated hydroxylation and epimerization. Specifically, the enzyme mugineic-acid 3-dioxygenase (IDS2, EC 1.14.11.25) utilizes Fe(II), 2-oxoglutarate (2-OG), and O₂ to catalyze stereoselective hydroxylation at the C-3 position of DMA. This reaction simultaneously generates an unstable 3-hydroxy intermediate that undergoes epimerization at C-3, forming epiHDMA [5] [7] [8]. IDS2 belongs to the 2-oxoglutarate-dependent dioxygenase (2-OGD) superfamily, characterized by conserved residues for Fe(II) binding (His-209, Asp-211, His-265) and 2-OG coordination (Arg-275, Ser-277) essential for catalytic activity [5] [7].

Table 1: Key Enzymes in 3-Epi-3-hydroxymugineic Acid Biosynthesis

EnzymeEC NumberReaction CatalyzedCofactors/SubstratesProduct
Nicotianamine synthase (NAS)2.5.1.43Trimerization of S-adenosyl-L-methionineS-adenosyl-L-methionine (3)Nicotianamine (NA)
Nicotianamine aminotransferase (NAAT)2.6.1.80Transamination of NA2-oxoglutarate3''-keto acid
Deoxymugineic acid synthase (DMAS)1.1.1.-Reduction of 3''-keto acidNADPH2’-deoxymugineic acid (DMA)
Mugineic-acid 3-dioxygenase (IDS2)1.14.11.25C-3 hydroxylation of DMA with epimerizationFe(II), 2-oxoglutarate, O₂3-Epi-3-hydroxymugineic acid (epiHDMA)

Stereochemical Modifications and Epimerization Processes

The defining structural feature of epiHDMA is the epimeric configuration at C-3, distinguishing it from its stereoisomer 3-hydroxymugineic acid (HMA). This stereochemical divergence arises from the unique activity of IDS2, which hydroxylates DMA at C-3 and concurrently inverts the stereochemistry via a proposed radical-mediated mechanism [4] [8]. Biochemical studies indicate that IDS2 binds DMA and 2-OG, facilitating oxidative decarboxylation of 2-OG to succinate and CO₂. This generates a highly reactive Fe(IV)=O species that abstracts a hydrogen atom from C-3 of DMA, forming a substrate radical. Oxygen rebound yields the 3-hydroxy intermediate, and the enzyme's active site geometry likely directs the subsequent epimerization, resulting in the epi (3S) configuration [5] [7]. The strict substrate specificity of IDS2 is evidenced by its exclusive activity on DMA and mugineic acid (MA) in barley (Hordeum vulgare), where it hydroxylates MA at C-3 to form 3-epihydroxymugineic acid (epiHMA) [5]. The Ids2 gene is located on chromosome 7H in barley, and its expression is strongly upregulated under iron deficiency, synchronizing epiHDMA production with phytosiderophore demand [5] [8].

Substrate Utilization and Precursor Integration Strategies

EpiHDMA biosynthesis relies on efficient precursor channeling from primary metabolism, with L-methionine serving as the ultimate carbon and nitrogen source. Crucially, the methionine cycle operates in tandem with MA biosynthesis to recycle sulfur and maintain precursor flux. Radiolabeling experiments using ¹³C- and ²H- tagged intermediates have delineated this integration [1] [8]. Feeding wheat roots with 5-[5-²H₂]methylthioribose (an intermediate in the methionine salvage pathway) resulted in the incorporation of six deuterium atoms into DMA at positions C-4, C-1’, and C-1’’ [1]. Similarly, 2-[1-¹³C]keto-4-methylthiobutyric acid (another salvage intermediate) enriched DMA at C-4’, C-1, and C-4’ positions [1]. These findings demonstrate that methylthioadenosine (MTA), a byproduct of SAM utilization in NA synthesis, is recycled via the Yang cycle to regenerate methionine, thereby sustaining SAM pools for continuous NA and subsequent MA production [1] [8]. This metabolic coupling is vital under Fe deficiency, where graminaceous plants dramatically upregulate MA synthesis and secretion. Furthermore, the diurnal regulation of precursor flux ensures synchronization with phytosiderophore release rhythms, peaking shortly after sunrise [4] [6] [8].

Table 2: Mugineic Acid Family Phytosiderophores (MAs) Including epiHDMA

PhytosiderophoreAbbreviationMolecular FormulaOccurrenceStructural Relationship
NicotianamineNAC₁₂H₂₁N₃O₆All higher plantsPrecursor to MAs
2’-Deoxymugineic acidDMAC₁₂H₂₁NO₉All graminaceous plants (e.g., rice, wheat)Precursor for hydroxylated MAs
Mugineic acidMAC₁₂H₂₁NO₉Barley, ryeHydroxylated at C-2’
3-Hydroxymugineic acidHMAC₁₂H₂₁NO₁₀RyeHydroxylated at C-3 (R configuration)
3-Epi-3-hydroxymugineic acidepiHDMAC₁₂H₂₁NO₁₀Barley, Lolium perenneHydroxylated at C-3 (S configuration)
3-Epihydroxymugineic acidepiHMAC₁₂H₂₁NO₁₀BarleyHydroxylated at C-3 (S) and C-2’
Avenic acidAVAC₁₂H₂₁NO₁₀OatHydroxylated at C-3 and carboxylated
Distichonic acid ADSAC₁₈H₃₀N₂O₁₅BarleyDimer of MA
Distichonic acid BDSBC₁₈H₃₀N₂O₁₅BarleyDimer of MA

Properties

Product Name

3-Epi-3-hydroxymugineic acid

IUPAC Name

(2S,3S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid

Molecular Formula

C12H20N2O9

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7-,8-,9-/m0/s1

InChI Key

QPIOQLJXMZWNFJ-LJASKYJCSA-N

SMILES

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O

Canonical SMILES

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O

Isomeric SMILES

C1[C@@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O

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